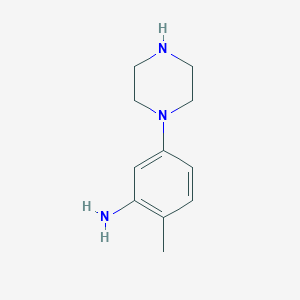

2-Methyl-5-(piperazin-1-yl)aniline

Description

2-Methyl-5-(piperazin-1-yl)aniline (CAS: 1007211-93-9, molecular formula: C₁₂H₁₉N₃, molecular weight: 205.30 g/mol) is a substituted aniline derivative featuring a methyl group at the 2-position and a piperazinyl moiety at the 5-position of the benzene ring . Its structure enhances solubility in polar solvents like methanol and DMSO, as inferred from related analogs . The compound is sensitive to light and air, requiring storage under inert conditions .

Properties

Molecular Formula |

C11H17N3 |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-5-piperazin-1-ylaniline |

InChI |

InChI=1S/C11H17N3/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 |

InChI Key |

FKCMEBKIZZAZIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperazin-1-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with piperazine. The nitro group is first reduced to an amine, which then reacts with piperazine under appropriate conditions to form the desired product. Common reagents for the reduction step include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

Industrial production of 2-Methyl-5-(piperazin-1-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions are typical reducing agents.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .

Scientific Research Applications

2-Methyl-5-(piperazin-1-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Materials Science: The compound can be used in the development of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperazin-1-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring can interact with various biological targets, while the aniline moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the aniline ring or piperazinyl group, impacting physicochemical and biological properties:

Physicochemical Properties

- Solubility : Piperazinyl and sulfonyl groups (e.g., 9h ) enhance aqueous solubility compared to hydrophobic analogs like 2-methyl-5-(trifluoromethyl)aniline .

- Chromatographic Behavior : LCMS retention times correlate with polarity; 9g (m/z 522.0, 2.637 min) is less polar than 9j (m/z 472.1, 2.326 min) due to trifluoromethyl vs. fluorophenyl groups .

- Thermal Stability : Nitro-substituted analogs (e.g., 5-(4-methylpiperazin-1-yl)-2-nitroaniline) may exhibit lower thermal stability compared to methylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.